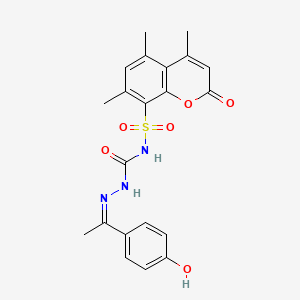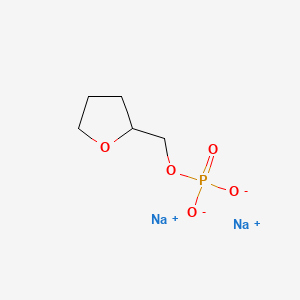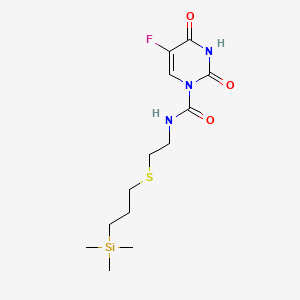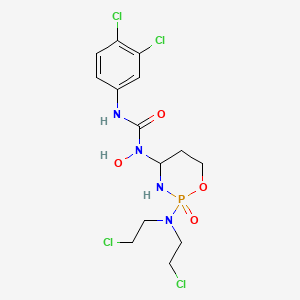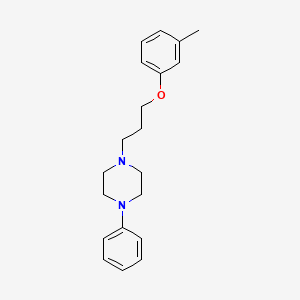
Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- is a chemical compound belonging to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a phenyl group and a 3-methylphenoxy group attached to the piperazine ring, making it a valuable intermediate in organic synthesis and potential candidate for various applications in chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- typically begins with piperazine and 3-methylphenol as starting materials.
Reaction Steps:
Alkylation: Piperazine is first alkylated with 3-(3-methylphenoxy)propyl chloride to form the intermediate piperazine derivative.
Phenyl Group Addition: The phenyl group is then introduced through a subsequent reaction with benzyl chloride under suitable conditions.
Industrial Production Methods:
Batch Process: The synthesis can be carried out in a batch process, where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled temperature and pressure.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to reduce functional groups within the compound.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxylated piperazines, nitro derivatives.
Reduction Products: Amines, reduced phenyl groups.
Substitution Products: Alkylated or arylated piperazines.
Scientific Research Applications
Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate the interaction with various biological targets.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl and 3-methylphenoxy groups may engage in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with biological targets, influencing various biochemical processes.
Comparison with Similar Compounds
Piperazine, 1-(2-(3-methylphenoxy)ethyl)-4-phenyl-
Piperazine, 1-(3-(2-methylphenoxy)propyl)-4-phenyl-
Piperazine, 1-(3-(4-methylphenoxy)propyl)-4-phenyl-
Uniqueness: Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- is unique due to its specific substitution pattern on the piperazine ring, which can influence its reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
84344-38-7 |
|---|---|
Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[3-(3-methylphenoxy)propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C20H26N2O/c1-18-7-5-10-20(17-18)23-16-6-11-21-12-14-22(15-13-21)19-8-3-2-4-9-19/h2-5,7-10,17H,6,11-16H2,1H3 |
InChI Key |
KLYJRSQDUKQBJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


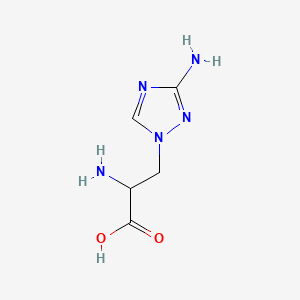
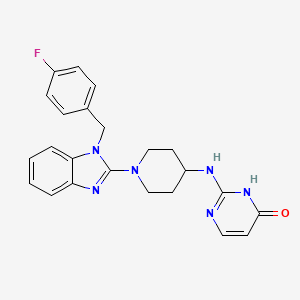
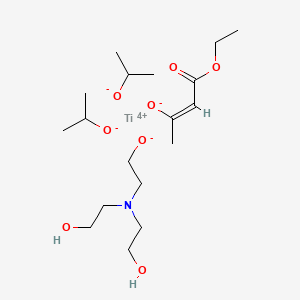
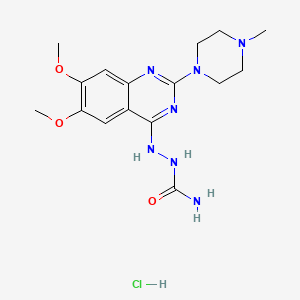

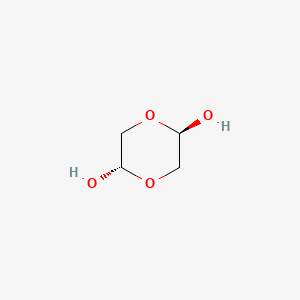
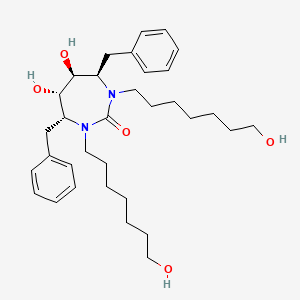
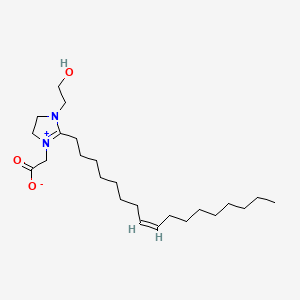
![4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride](/img/structure/B15183911.png)
